molecular formula C12H10FNO B13211361 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13211361
M. Wt: 203.21 g/mol
InChI Key: BJWWXMZBQTZCPI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a 4-fluorophenyl group and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with acrolein in the presence of a catalyst to form the corresponding pyrrole derivative. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involves the use of DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

    Reduction: 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10FNO/c1-14-7-6-11(12(14)8-15)9-2-4-10(13)5-3-9/h2-8H,1H3

InChI Key

BJWWXMZBQTZCPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC=C(C=C2)F

Origin of Product

United States

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